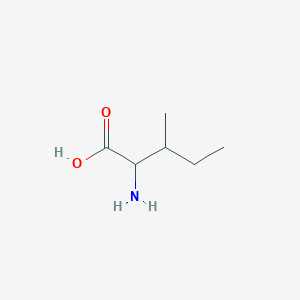

L-Isoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.

Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C

In water, 3.44X10+4 mg/L at 25 °C

35 mg/mL

Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

L-Isoleucine is a non-polar, aliphatic, branched-chain amino acid (BCAA) characterized by its sec-butyl side chain and two chiral centers (2S, 3S). As an essential amino acid that cannot be synthesized de novo by mammalian cells, it is a mandatory procurement item for chemically defined media (CDM), parenteral nutrition formulations, and advanced sports nutrition matrices [1]. Industrially, it is produced via microbial fermentation or enzymatic resolution and is highly valued for its role in driving mTORC1 metabolic signaling and serving as a chiral pool precursor in active pharmaceutical ingredient (API) synthesis. Its baseline procurement value hinges on stringent stereochemical purity and precise stoichiometric balancing with other BCAAs.

Substituting L-Isoleucine with closely related BCAAs like L-Leucine or L-Valine is impossible in both biomanufacturing and clinical formulations due to distinct metabolic pathways and tRNA synthetase specificities. In Chinese Hamster Ovary (CHO) cell cultures, replacing L-Isoleucine with excess L-Leucine fails to rescue isoleucine-specific depletion, leading to immediate cell cycle stalling and a collapse in recombinant protein titers . Furthermore, procuring lower-grade L-Isoleucine as a cost-saving measure introduces the diastereomer L-allo-isoleucine (2S, 3R); because isoleucyl-tRNA synthetase cannot perfectly discriminate against high concentrations of the allo-isomer, this substitution directly causes sequence variants and misfolding in high-value monoclonal antibodies.

Aqueous Solubility and Formulation Limits vs. L-Leucine

L-Isoleucine and L-Leucine are structural isomers, but their distinct side-chain branching significantly alters their thermodynamic properties in aqueous solutions. At 25°C, L-Isoleucine demonstrates an aqueous solubility of approximately 34.4 g/L, which is roughly 43% higher than that of L-Leucine (~24.0 g/L) [1]. This distinct solubility profile dictates the maximum concentration limits when formulating highly concentrated chemically defined media (CDM) or parenteral nutrition solutions, where precipitation must be strictly avoided.

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | ~34.4 g/L (L-Isoleucine) |

| Comparator Or Baseline | ~24.0 g/L (L-Leucine) |

| Quantified Difference | ~43% higher solubility for L-Isoleucine |

| Conditions | Pure water at 298.15 K (25°C) |

Dictates the maximum concentration limits and precipitation risks when formulating concentrated cell culture media and parenteral nutrition solutions.

Diastereomeric Purity and Allo-Isoleucine Control

Because L-Isoleucine possesses two chiral centers (2S, 3S), its synthesis or extraction can yield the diastereomer L-allo-isoleucine (2S, 3R). In high-purity pharmacopoeial grades, L-allo-isoleucine is strictly limited to ≤0.5%, whereas standard grades may contain higher levels [1]. During recombinant protein expression in CHO cells, excess allo-isoleucine can be mischarged by isoleucyl-tRNA synthetase, leading to unintended sequence variants in the final monoclonal antibody product.

| Evidence Dimension | Allo-isoleucine impurity limit |

| Target Compound Data | ≤0.5% (Pharmacopoeial/Cell-Culture Grade) |

| Comparator Or Baseline | >0.5% (Standard/Food Grade) |

| Quantified Difference | Strict constraint on the (2S, 3R) diastereomer |

| Conditions | Recombinant protein expression / API formulation |

Procuring high-purity L-Isoleucine prevents diastereomeric misincorporation during translation, avoiding sequence variants and costly batch rejections in biomanufacturing.

CHO Cell Culture Depletion and Monoclonal Antibody Yield

L-Isoleucine is a critical nutrient in chemically defined media (CDM) for Chinese Hamster Ovary (CHO) cells. Studies optimizing amino acid stoichiometry demonstrate that a 40% reduction in L-Isoleucine from its optimized basal concentration directly limits the specific consumption rate and stunts maximum monoclonal antibody (e.g., Rituximab) titers [1]. Unlike non-essential amino acids, CHO cells cannot synthesize L-Isoleucine de novo, meaning precise stoichiometric feeding (e.g., maintaining an L-Leucine/L-Isoleucine molar ratio of 2.3–4.2) is mandatory to prevent premature cell cycle stalling.

| Evidence Dimension | Impact on monoclonal antibody titer |

| Target Compound Data | Maximal titer achieved (100% optimized L-Isoleucine feed) |

| Comparator Or Baseline | Reduced titer (-40% L-Isoleucine depletion) |

| Quantified Difference | Direct limitation of specific consumption rate and protein yield |

| Conditions | CHO-DG44 Rituximab production in batch/fed-batch culture |

Precise L-Isoleucine stoichiometry is critical to prevent premature cell cycle stalling and optimize recombinant protein yield in industrial biomanufacturing.

Potentiation of mTORC1 Kinase Activation

While L-Leucine is the primary driver of mTORC1 activation, L-Isoleucine plays a critical role in potentiating and sustaining this anabolic signal. In human skeletal muscle following resistance exercise, co-supplementation of L-Isoleucine and L-Valine alongside L-Leucine (as a complete BCAA matrix) maintains significantly elevated S6K1 and 4E-BP1 phosphorylation 90 to 180 minutes post-exercise, compared to a rapid drop-off when L-Leucine is administered alone [1]. This synergistic effect is partially mediated by the sensing of L-Isoleucine by leucyl-tRNA synthetase.

| Evidence Dimension | Duration of elevated mTORC1 signaling (S6K1 phosphorylation) |

| Target Compound Data | Sustained elevation at 90-180 mins (BCAA mix containing L-Isoleucine) |

| Comparator Or Baseline | Rapid decline at 90-180 mins (L-Leucine alone) |

| Quantified Difference | Prolonged anabolic signaling window |

| Conditions | Human skeletal muscle biopsies post-resistance exercise |

Justifies the procurement of L-Isoleucine for multi-component BCAA formulations rather than relying solely on L-Leucine for muscle protein synthesis products.

Chemically Defined Media (CDM) for Biomanufacturing

High-purity L-Isoleucine is a mandatory component in CHO cell culture media for the production of monoclonal antibodies and recombinant proteins. Its optimized stoichiometric inclusion prevents cell cycle stalling, while strict control of the allo-isoleucine impurity (≤0.5%) ensures that sequence variants are not incorporated during translation [1].

Parenteral Nutrition and Clinical Formulations

Due to its specific aqueous solubility profile (~34.4 g/L at 25°C), L-Isoleucine is selected over less soluble structural isomers when formulating highly concentrated intravenous amino acid solutions. This ensures maximum nutrient density without the risk of precipitation during storage or administration [2].

Advanced Sports Nutrition and Recovery Matrices

In specialized metabolic formulas, L-Isoleucine is procured to complement L-Leucine. Its inclusion is critical for sustaining mTORC1 kinase activation and S6K1 phosphorylation up to 180 minutes post-exercise, preventing the rapid drop-off in anabolic signaling observed with L-Leucine monotherapy [3].

Chiral Pool Synthesis for Active Pharmaceutical Ingredients (APIs)

The precise (2S, 3S) stereochemistry of L-Isoleucine makes it a highly valuable chiral starting material and auxiliary in organic synthesis. It is frequently utilized in the development of peptidomimetics and small-molecule APIs where exact stereochemical control is required to ensure target receptor binding.

References

- [1] European Patent EP3277797B1. Cell culture medium. F. Hoffmann-La Roche AG.

- [2] Pokorny et al. (2020). Solubility of L-Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations. Journal of Chemical & Engineering Data, 65(4), 1833-1849.

- [3] Apró et al. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American Journal of Physiology-Cell Physiology.

Physical Description

Solid

White to off-white powder; Sweet aroma

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

-1.72 (LogP)

log Kow = -1.72

-1.70

Decomposition

Melting Point

285.5 °C

UNII

04Y7590D77

Related CAS

Drug Indication

Therapeutic Uses

/Experimental Therapy/ Upper gastrointestinal (GI) bleeding in cirrhotic patients has a high incidence of mortality and morbidity. Postbleeding catabolism has been hypothesized to be partly due to the low biological value of hemoglobin, which lacks the essential amino acid isoleucine. The aims were to study the metabolic consequences of a "simulated" upper GI bleed in patients with cirrhosis of the liver and the effects of intravenous infusion of isoleucine. Portal drained viscera, liver, muscle, and kidney protein kinetics were quantified using a multicatheterization technique during routine portography. Sixteen overnight-fasted, metabolically stable patients who received an intragastric infusion of an amino acid solution mimicking hemoglobin every 4 hours were randomized to saline or isoleucine infusion and received a mixture of stable isotopes (L-[ring-2H5]phenylalanine, L-[ring-2H4]tyrosine, and L-[ring-2H2]tyrosine) to determine organ protein kinetics. This simulated bleed resulted in hypoisoleucinemia that was attenuated by isoleucine infusion. Isoleucine infusion during the bleed resulted in a positive net balance of phenylalanine across liver and muscle, whereas renal and portal drained viscera protein kinetics were unaffected. In the control group, no significant effect was shown...

Pharmacology

Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Other CAS

73-32-5

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

The intraerythrocytic malaria parasite derives much of its requirement for amino acids from the digestion of the hemoglobin of its host cell. However, one amino acid, isoleucine, is absent from adult human hemoglobin and must therefore be obtained from the extracellular medium. ... The mechanisms involved in the uptake of isoleucine by the intraerythrocytic parasite /are characterized/. Under physiologic conditions the rate of transport of isoleucine into human erythrocytes infected with mature trophozoite-stage Plasmodium falciparum parasites is increased to approximately 5-fold that in uninfected cells, with the increased flux being via the new permeability pathways (NPPs) induced by the parasite in the host cell membrane. Transport via the NPPs ensures that protein synthesis is not rate limited by the flux of isoleucine across the erythrocyte membrane. On entering the infected erythrocyte, isoleucine is taken up into the parasite via a saturable, ATP-, Na+-, and H+-independent system which has the capacity to mediate the influx of isoleucine in exchange for leucine (liberated from hemoglobin). The accumulation of radiolabeled isoleucine within the parasite is mediated by a second (high-affinity, ATP-dependent) mechanism, perhaps involving metabolism and/or the concentration of isoleucine within an intracellular organelle.

Metabolism Metabolites

The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

Mutations in the HSD17B10 gene were identified in two previously described mentally retarded males. A point mutation c.776G>C was found from a survivor (SV), whereas a potent mutation, c.419C>T, was identified in another deceased case (SF) with undetectable hydroxysteroid (17beta) dehydrogenase 10 (HSD10) activity. Protein levels of mutant HSD10(R130C) in patient SF and HSD10(E249Q) in patient SV were about half that of HSD10 in normal controls. The E249Q mutation appears to affect HSD10 subunit interactions, resulting in an allosteric regulatory enzyme. For catalyzing the oxidation of allopregnanolone by NAD+ the Hill coefficient of the mutant enzyme is approximately 1.3. HSD10(E249Q) was unable to catalyze the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA and the oxidation of allopregnanolone, a positive modulator of the gamma-aminobutyric acid type A receptor, at low substrate concentrations. Neurosteroid homeostasis is critical for normal cognitive development, and there is increasing evidence that a blockade of isoleucine catabolism alone does not commonly cause developmental disabilities. The results support the theory that an imbalance in neurosteroid metabolism could be a major cause of the neurological handicap associated with hydroxysteroid (17beta) dehydrogenase 10 deficiency.

The HSD17B10 gene maps on chromosome Xp11.2, a region highly associated with X-linked mental retardation. This gene encodes HSD10, a mitochondrial multifunctional enzyme that plays a significant part in the metabolism of neuroactive steroids and the degradation of isoleucine. The HSD17B10 gene is composed of six exons and five introns. Its exon 5 is an alternative exon such that there are several HSD17B10 mRNA isoforms in brain. A silent mutation (c.605C-->A) and three missense mutations (c.395C-->G; c.419C-->T; c.771A-->G), respectively, cause the X-linked mental retardation, choreoathetosis, and abnormal behavior (MRXS10) and the hydroxyacyl-CoA dehydrogenase II deficiency...

Human type 10 17beta-hydroxysteroid dehydrogenase (HSD) is a homotetrameric protein located in mitochondria. This enzyme was alternatively named short chain L-3-hydroxyacyl-CoA dehydrogenase (SCHSD). This NAD(H)-dependent dehydrogenase is essential for the metabolism of branched-chain fatty acids and isoleucine ...

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair dyeing

Methods of Manufacturing

General Manufacturing Information

Isoleucine: ACTIVE

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: isoleucine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.

Dates

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem

Explore Compound Types